4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide
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Overview
Description
4,4,4-Trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, which includes a trifluoromethyl group and a methylsulfanyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-(methylsulfanyl)aniline with 4,4,4-trifluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl(2,4,5-trifluorophenyl)sulfane: Shares the trifluoromethyl and methylsulfanyl groups but differs in the overall structure and reactivity.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a trifluoromethyl group and a thiazole ring, offering different chemical properties and applications.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H12F3NOS |
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Molecular Weight |
263.28 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H12F3NOS/c1-17-9-5-3-2-4-8(9)15-10(16)6-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
HYJCDLZTYLORPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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